molecular formula C16H24N2O5 B2520294 Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid CAS No. 1263178-47-7

Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid

Cat. No.: B2520294
CAS No.: 1263178-47-7
M. Wt: 324.377
InChI Key: VNDVOVRRHZDSJC-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid (CAS: 1290627-02-9, referred to herein as Compound A) is a spirocyclic compound featuring a fused cyclopentaisoxazole and piperidine system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is utilized in pharmaceutical research as a chiral intermediate, particularly in the synthesis of bioactive molecules requiring rigid, conformationally restricted scaffolds . Its racemic nature implies equal proportions of both enantiomers, which may influence its reactivity and downstream applications in asymmetric synthesis. Safety protocols for handling emphasize avoiding heat, ignition sources, and protic solvents to prevent decomposition or racemization .

Properties

IUPAC Name

(3aR,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,5,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-4,4'-piperidine]-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-15(2,3)22-14(21)18-8-6-16(7-9-18)5-4-10-11(16)12(13(19)20)17-23-10/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDVOVRRHZDSJC-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3C2C(=NO3)C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC[C@@H]3[C@H]2C(=NO3)C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid (CAS No. 1263178-47-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H24N2O5
  • Molecular Weight : 324.37 g/mol
  • Synonyms : Various names include WX105638 and spiro[4H-cyclopent[d]isoxazole-4,4'-piperidine]-1',3-dicarboxylic acid.

The compound features a complex structure characterized by a spirocyclic framework that is thought to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazol-2(3H)-one have shown promising in vitro activity against various cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the fatty acid chains can enhance cytotoxicity significantly .

CompoundIC50 (µM)Cell Line
3b9.3MDA-MB-231
3c6.3KCL-22
6b8.3HeLa

The presence of specific functional groups such as hydroxyl groups has been correlated with increased cytotoxicity due to enhanced membrane permeability and affinity for cancer cells .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme plays a critical role in the metabolism of endocannabinoids. Inhibition leads to increased levels of anandamide, which can promote apoptosis in cancer cells .
  • Induction of Apoptosis : Studies using fluorescence microscopy have demonstrated that this compound can induce apoptosis in sensitive cell lines through mechanisms involving mitochondrial pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For example:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activities through in vitro assays. The results showed that certain modifications led to enhanced potency against multiple cancer cell lines .
  • Mechanistic Insights : Research into the mechanism revealed that compounds with specific chemical functionalities could modulate apoptotic pathways effectively .

Comparison with Similar Compounds

Research Findings and Challenges

  • Racemization Risks: notes that racemic mixtures like Compound A may complicate enantioselective synthesis, necessitating chiral resolution techniques .
  • Stability : The absence of protic solvents in Compound A ’s synthesis minimizes deuterium loss in related deuterated analogues (), suggesting similar stability for the parent compound .
  • Structural Optimization : Modifying the spirocyclic core (e.g., replacing isoxazole with imidazole) could enhance bioactivity, as seen in tetrahydroimidazo[1,2-a]pyridines .

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for constructing the isoxazole ring. In a representative protocol (Scheme 1):

  • Nitrile oxide generation : Hydroximoyl chlorides derived from hydroxylamine and ketones react with triethylamine to form nitrile oxides in situ.
  • Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with acetylene derivatives (e.g., propiolic acid esters) to yield 3-substituted isoxazoles.

For the target compound, the cycloaddition employs a functionalized alkyne bearing a preformed piperidine precursor. The reaction proceeds in toluene at reflux (110°C, 6–12 h) with moderate diastereoselectivity (dr 3:1 to 5:1).

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions

Dipole Source Alkyne Substrate Solvent Temp (°C) Yield (%) dr
Hydroximoyl chloride Ethyl propiolate Toluene 110 65 3:1
Chloroxime Propargyl alcohol THF 80 58 2:1

Spirocyclization Strategies

Bromonium Ion-Mediated Etherification

Post-cycloaddition, the pendant hydroxyl or carboxylic acid groups undergo intramolecular spirocyclization. Pyridinium tribromide (PTB) in dichloromethane facilitates bromonium ion formation, triggering nucleophilic attack by the oxygen or nitrogen atom to form the spiro center (Scheme 2).

Example Protocol :

  • Substrate : Isoxazole-carboxylic acid intermediate (1.0 equiv).
  • Reagent : PTB (1.2 equiv), K₂CO₃ (2.0 equiv) in CH₂Cl₂.
  • Conditions : 0°C to rt, 2–4 h.
  • Yield : 70–85%.

Key Observation : The use of K₂CO₃ as a weak base is critical for deprotonating the carboxylic acid, enabling lactonization or etherification without side reactions.

Multicomponent Reaction (MCR) Pathways

Ugi Four-Component Reaction

The Ugi reaction assembles the piperidine ring and introduces the Boc group simultaneously (Scheme 3):

  • Components : 2-Chloro-3-formylquinoline, tert-butyl isocyanide, amine, and chloroacetic acid.
  • Mechanism : Condensation forms an α-acyloxyamide intermediate, which undergoes dual cyclization under basic conditions to yield spirocyclic bis-β-lactams.

While this method originally produced bis-β-lactams, adaptation with isoxazole-containing aldehydes could generate the target spiro framework.

Table 2: Ugi Reaction Parameters for Spirocycle Formation

Aldehyde Component Isocyanide Base Yield (%)
3-Formylisoxazole tert-Butyl NC NaOMe 54
Quinoline aldehyde Cyclohexyl NC K₂CO₃ 88

Ring-Closing Metathesis (RCM) for Piperidine Synthesis

Grubbs’ second-generation catalyst enables the formation of the piperidine ring from diene precursors (Scheme 4):

  • Diene Preparation : Allylation of a spiro-isoxazole amine followed by Boc protection.
  • Metathesis : RCM in CH₂Cl₂ (40°C, 12 h) affords the piperidine ring in >90% yield.

Advantages : High stereochemical fidelity and compatibility with sensitive functional groups.

Protection and Functional Group Interconversion

Boc Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP):

  • Conditions : CH₂Cl₂, 0°C to rt, 3–4 h.
  • Yield : 85–91%.

Note : Early-stage Boc protection prevents side reactions during spirocyclization.

Carboxylic Acid Installation

Hydrolysis of ester intermediates (e.g., ethyl isoxazole-3-carboxylate) using LiOH in THF/H₂O (1:1) at 50°C provides the carboxylic acid functionality in >95% yield.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

Method Steps Overall Yield (%) Stereoselectivity Scalability
1,3-Dipolar + PTB 4 45 Moderate High
Ugi Multicomponent 3 35 Low Moderate
RCM 5 60 High Low

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodology : Utilize ¹H/¹³C NMR to assign stereochemistry and confirm hydrogen/carbon environments (e.g., spiro junction and tert-butoxycarbonyl groups). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the BOC group and carboxylic acid). HRMS validates molecular weight and purity .
  • Example : In similar spiro compounds, ¹H NMR resolved diastereotopic protons at the cyclopenta-isoxazole junction, while ¹³C NMR confirmed quaternary carbons in the spiro system .

Q. What synthetic strategies are effective for constructing the spiro[cyclopenta[d]isoxazole-4,4-piperidine] core?

  • Methodology : Multi-step synthesis via 1,3-dipolar cycloaddition (e.g., nitrile oxide with cyclopentene derivatives) to form the isoxazole ring. Subsequent piperidine ring closure uses reductive amination or SN2 alkylation. BOC protection is introduced early to stabilize intermediates .
  • Example : A one-pot, two-step reaction (analogous to ) optimized yields by controlling temperature (0–50°C) and solvent polarity (dichloromethane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the racemic mixture be resolved during synthesis?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak IA/IB) or enzymatic resolution to separate enantiomers. X-ray crystallography or NOE NMR experiments validate absolute configurations .
  • Data Contradiction : highlights structurally similar spiro compounds with conflicting stereochemical outcomes due to torsional strain in the bicyclic system. Adjusting steric bulk (e.g., tert-butyl vs. benzyl groups) can mitigate epimerization .

Q. What strategies address discrepancies between computational modeling and experimental spectroscopic data?

  • Methodology : Cross-validate DFT-calculated NMR shifts with experimental data. For example, the BOC group’s carbonyl shift may deviate due to solvent effects (DMSO vs. CDCl₃). Solvent correction factors and relaxation effects must be incorporated .
  • Case Study : In , trifluoroacetic acid (TFA) during synthesis protonated the piperidine nitrogen, altering ¹H NMR shifts. Neutralizing TFA post-reaction restored expected shifts .

Q. How is the compound’s biological activity evaluated in medicinal chemistry research?

  • Methodology : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR assays. Molecular docking prioritizes target interactions (e.g., hydrophobic pockets for the spiro system). In vitro cytotoxicity assays (e.g., MTT) assess therapeutic potential .
  • Example : Analogous compounds in showed anti-proliferative effects via mTOR pathway inhibition, requiring LC-MS/MS to quantify intracellular metabolite levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.